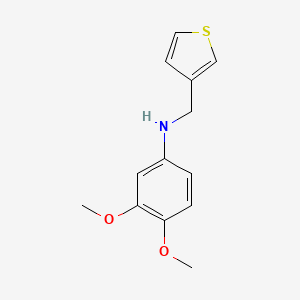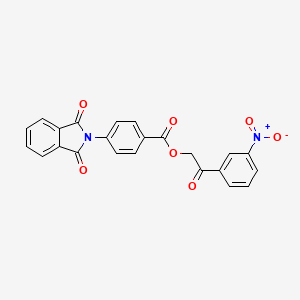
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine is not fully understood, but it is believed to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. (3,4-dimethoxyphenyl)(3-thienylmethyl)amine may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been shown to produce a range of biochemical and physiological effects in humans. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters brain activity, leading to changes in perception, mood, and thought processes. Some users report experiencing profound spiritual or mystical experiences while under the influence of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine.
实验室实验的优点和局限性
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It produces consistent and predictable effects, making it useful for studying the underlying mechanisms of psychedelic drugs. However, (3,4-dimethoxyphenyl)(3-thienylmethyl)amine also has several limitations. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. It also has a relatively short duration of action, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on (3,4-dimethoxyphenyl)(3-thienylmethyl)amine. One area of interest is the potential therapeutic uses of psychedelic drugs, including (3,4-dimethoxyphenyl)(3-thienylmethyl)amine, for the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of interest is the development of novel psychedelic compounds that may have improved therapeutic properties or fewer side effects than existing drugs. Finally, further research is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine and other psychedelic drugs, which may lead to new insights into the functioning of the human brain.
合成方法
The synthesis of (3,4-dimethoxyphenyl)(3-thienylmethyl)amine involves several steps that require specialized equipment and knowledge of organic chemistry. The starting materials are 3,4-dimethoxyphenylacetonitrile and 3-thienylmethylamine, which are reacted with a reducing agent to form the desired product. The purity and yield of the final product can be improved through various purification methods, such as chromatography.
科学研究应用
(3,4-dimethoxyphenyl)(3-thienylmethyl)amine has been used in scientific research to study its effects on the human brain and behavior. It is known to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. Studies have shown that (3,4-dimethoxyphenyl)(3-thienylmethyl)amine activates serotonin receptors in the brain, leading to changes in perception, mood, and thought processes.
属性
IUPAC Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-12-4-3-11(7-13(12)16-2)14-8-10-5-6-17-9-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGCNWEXASXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5160882.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5160887.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)
![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)



![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)